molecular formula C11H11NO B3057744 3-Methoxy-2-methylquinoline CAS No. 84689-36-1

3-Methoxy-2-methylquinoline

Cat. No.: B3057744
CAS No.: 84689-36-1
M. Wt: 173.21 g/mol
InChI Key: VQEXJQGJRADLFW-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylquinoline is a type of quinoline, which is a class of compounds that have versatile applications in the fields of industrial and synthetic organic chemistry . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and in various industrial processes .


Synthesis Analysis

The synthesis of this compound involves several methods. One of the common methods is the methylation of quinoline with methanol in the presence of various zeolites in a fixed-bed reactor . Another method involves the use of microwave irradiation, which is pollution-free, energy-efficient, less time-consuming, and involves a one-pot reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The COSY experiment in 2-D NMR spectroscopy is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its structure, melting point, boiling point, density, molecular formula, and molecular weight . More specific properties such as thermodynamic properties can be determined through further experiments .

Scientific Research Applications

Inhibition of Tubulin Polymerization

  • Study Overview : Research on methoxy-substituted 3-formyl-2-phenylindoles, which are structurally similar to 3-Methoxy-2-methylquinoline, indicated that these compounds inhibit tubulin polymerization. This is a key mechanism for certain cytostatics, showing potential in cancer treatment.
  • Key Findings : Compounds in this category were found to have a range of cytostatic activities, with the most active derivative showing significant inhibition of tubulin polymerization and disruption of microtubule assembly, akin to colchicine. The methoxy compounds were more effective than free phenols in the 2-phenylindole series, highlighting their potential in antiproliferative applications (Gastpar et al., 1998).

DNA Repair Enzyme Inhibition

  • Study Overview : Another study focused on quinazolinone inhibitors, including 8-methoxy derivatives, for the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These compounds are vital for understanding the repair of drug- and radiation-induced DNA damage.
  • Key Findings : The study found that 8-methoxyquinazolinones, closely related to this compound, were synthesized and showed significant PARP inhibitory activity. This suggests a role in potentiating the cytotoxicity of certain drugs and radiation therapies in cancer treatment (Griffin et al., 1998).

Antitumor and Antiproliferative Activities

  • Study Overview : Compounds structurally similar to this compound, like 8-methoxy-2-methylquinolines, have been researched for their antitumor properties.
  • Key Findings : Such compounds exhibited notable antitumor activities, with one derivative selectively inhibiting a wide range of cancer cell lines. The compounds showed potential in disrupting tumor cell growth and impacting insulin-like growth factor-1 receptor (IGF-1R) autophosphorylation (Chou et al., 2010).

Safety and Hazards

3-Methoxy-2-methylquinoline is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also suspected of causing genetic defects .

Future Directions

The future directions for 3-Methoxy-2-methylquinoline involve its potential biological and pharmaceutical activities. It has shown substantial biological activities and different techniques for its synthesis are being explored . Furthermore, novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties have been synthesized and shown potential antimicrobial activity .

Properties

IUPAC Name

3-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEXJQGJRADLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510697
Record name 3-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84689-36-1
Record name 3-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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